ethyl 3-(3-{(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, a benzoate ester, and a diazinane ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. The starting materials may include 2,3-dimethylphenyl derivatives, pyrrole, and benzoic acid derivatives. Common synthetic routes may involve:
Condensation reactions: to form the pyrrole ring.
Esterification: to introduce the benzoate group.
Cyclization: to form the diazinane ring.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to accelerate reactions.
Temperature and pressure control: to optimize reaction rates.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to specific receptors: or enzymes.
Modulating signaling pathways: within cells.
Altering gene expression: or protein function.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H27N3O4S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 3-[3-[(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C28H27N3O4S/c1-6-35-27(34)20-10-8-11-22(14-20)30-17(3)13-21(19(30)5)15-23-25(32)29-28(36)31(26(23)33)24-12-7-9-16(2)18(24)4/h7-15H,6H2,1-5H3,(H,29,32,36)/b23-15+ |
InChI Key |
XNMNJPDVUQJYSG-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4C)C)C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4C)C)C |
Origin of Product |
United States |
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